N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
Compounds structurally related to N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide have been investigated for their synthesis methodologies and potential antiviral activities. For instance, the study on the synthesis of certain thiazole C-nucleosides outlines a general reaction pathway that could be applied to similar compounds for evaluating their antiviral properties against various viruses. This indicates a potential application in the design of antiviral agents (Srivastava et al., 1977).
Chemical Synthesis Techniques
Research on compounds like this compound often focuses on their chemical synthesis. A study by Shapiro (1993) on dimethyl amino[(phenylthio)methyl]malonate demonstrates a methodology for the synthesis of oxazole-4-carboxylates, highlighting the versatility of these compounds in chemical synthesis and the potential for generating novel molecules with varied biological activities (Shapiro, 1993).
Applications in Anticancer Research
Functionalized amino acid derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This suggests a potential application in designing new anticancer agents, indicating the role such compounds could play in the development of therapeutic strategies against various types of cancer (Kumar et al., 2009).
Development of Novel Organic Synthesis Methods
The synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization represents another area of research that compounds like this compound could contribute to. This research highlights the ongoing development of novel organic synthesis methods that can facilitate the creation of complex molecules for various applications (Kumar, Saraiah, Misra, & Ila, 2012).
Heterocyclic Chemistry and Drug Development
The study of heterocyclic derivative syntheses, such as the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, opens up possibilities for the development of drugs and other organic compounds with significant biological activities. This research underscores the importance of heterocyclic chemistry in the discovery and development of new pharmaceuticals (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Future Directions
Oxazole derivatives, including N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide, continue to be of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .
Mechanism of Action
Target of action
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities . They have been shown to interact with various targets, such as adenosine A1 and A2A receptors .
Mode of action
The interaction of oxazole derivatives with their targets can lead to various biological responses. For example, some oxazole derivatives have been found to have affinity towards the A2A receptor but had poor anticonvulsant activity .
Biochemical pathways
Oxazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities. These can include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of action
The molecular and cellular effects of oxazole derivatives can be diverse due to their wide range of biological activities. For example, they can inhibit the growth of bacteria (antimicrobial activity), kill cancer cells (anticancer activity), or neutralize free radicals (antioxidant activity) .
Properties
IUPAC Name |
N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-9(7(2)14-12-6)10(13)11-8-4-3-5-8/h8H,3-5H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTOOKJUBYQFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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